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Compound of Interest

Compound Name:
2-Amino-3-cyano-4,5-di(fur-2-

yl)furan

Cat. No.: B1269427 Get Quote

Disclaimer: As of December 2025, comprehensive crystal structure data for 2-Amino-3-cyano-
4,5-di(fur-2-yl)furan is not publicly available in crystallographic databases or peer-reviewed

literature. This guide therefore presents a detailed analysis of a closely related and structurally

significant analog, 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile, for

which crystallographic data has been published. The methodologies and data presentation

herein serve as a robust template for the analysis of the target compound once its crystals are

obtained and studied.

This technical whitepaper provides an in-depth look at the crystal structure of the furan

derivative, 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. It is intended for

researchers, scientists, and professionals in drug development who are engaged in the study

of heterocyclic compounds and their solid-state properties. This document outlines the

experimental protocols for crystal structure determination and presents the crystallographic

data in a clear, tabular format for ease of comparison and interpretation.

Crystallographic Data Summary
The crystal structure of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile was

determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space

group P1 with two independent molecules in the asymmetric unit. A summary of the key

crystallographic data and refinement parameters is provided in Table 1.
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Table 1: Crystal Data and Structure Refinement for 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-

2-ylidene)malononitrile.
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Parameter Value

Empirical Formula C₂₁H₁₃N₃O

Formula Weight 323.34 g/mol

Temperature 123 K

Wavelength (Mo Kα) 0.71073 Å

Crystal System Triclinic

Space Group P1

Unit Cell Dimensions

a 9.2308(3) Å

b 12.5991(4) Å

c 14.3043(4) Å

α 89.954(2)°

β 89.052(2)°

γ 79.233(2)°

Volume 1634.07(9) Å³

Z (molecules per unit cell) 4

Calculated Density 1.314 Mg/m³

Absorption Coefficient 0.08 mm⁻¹

Data Collection & Refinement

Reflections Collected Not Specified

Independent Reflections Not Specified

Goodness-of-fit on F² Not Specified

Final R indices [I>2σ(I)] R = 0.045

R indices (all data) wR = 0.119
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Experimental Protocols
The determination of the crystal structure of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-

ylidene)malononitrile involved several key stages, from synthesis and crystallization to X-ray

diffraction data collection and structure refinement.

Synthesis and Crystallization
The title compound was synthesized and purified. Single crystals suitable for X-ray diffraction

were obtained by recrystallization from a 1:1 mixture of dichloromethane and acetone. The

slow evaporation of the solvent at room temperature yielded colorless crystals.

X-ray Data Collection
A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. The diffraction

data were collected at a temperature of 123 K using Mo Kα radiation (λ = 0.71073 Å). A multi-

scan absorption correction was applied to the collected data.

Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares

on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

geometrically calculated positions and refined using a riding model.

Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the crystal

structure analysis.
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Crystal Structure Analysis Workflow
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Molecular and Crystal Packing Structure
The asymmetric unit of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile

contains two independent molecules with similar conformations. The furan rings in both

molecules are essentially planar. The dihedral angles between the furan ring and the two

attached phenyl rings are a key conformational feature. In the crystal, the molecules are linked

by weak C—H···π and C—H···N interactions, which contribute to the stability of the crystal

packing.

The logical relationship for the synthesis of a 2-amino-3-cyanofuran, which is the core of the

originally requested compound, can be visualized as follows. This is a generalized pathway.
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Generalized Synthesis of 2-Amino-3-cyanofurans

This guide provides a comprehensive overview of the crystal structure analysis of a relevant

analog to 2-Amino-3-cyano-4,5-di(fur-2-yl)furan. The presented data and methodologies

offer a valuable resource for researchers working on the synthesis and characterization of

novel furan-based compounds for various applications, including drug discovery and materials

science.

To cite this document: BenchChem. [Crystal Structure Analysis of a 2-Amino-3-cyanofuran
Analog: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269427#crystal-structure-analysis-of-2-amino-3-
cyano-4-5-di-fur-2-yl-furan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1269427?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

